3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Overview
Description
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a chemical compound with the CAS Number: 131605-66-8. It has a molecular weight of 236.07 . The IUPAC name for this compound is 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide .
Molecular Structure Analysis
The InChI code for 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is 1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : This compound is synthesized from 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-chloro-4-fluoroaniline via direct reductive amination . It’s part of the research in the synthesis of heteroaryl amines .
- Methods of Application or Experimental Procedures : The reaction was carried out in MeOH under neutral conditions at room temperature . The reducing agent used was NaBH4/I2 .
- Results or Outcomes : The functional group transformation of the compound was established based on IR, 1H and 13C NMR and mass spectral data . In the 1H NMR spectrum, the aldehydic proton signal disappeared and a new signal of –CH2NH- arose due to reductive amination .
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQJGNHCAHOAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404497 | |
Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
CAS RN |
131605-66-8 | |
Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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